molecular formula C9H7ClN2O3 B1428582 Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate CAS No. 1301214-59-4

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Cat. No. B1428582
Key on ui cas rn: 1301214-59-4
M. Wt: 226.61 g/mol
InChI Key: VUDPLHWTJYVJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507681B2

Procedure details

3,4-diamino-5-chlorobenzoate (from acid preparation 1, 100 mg, 0.50 mmol) and carbonyl diimidazole (89 mg, 0.55 mmol) were combined in tetrahydrofuran (2 mL) and stirred for 16 hours. The reaction solution was heated to 60° C. for 3 hours. To the reaction was added carbonyl diimidazole (81 mg, 0.50 mmol) and the reaction was continued at 60° C. for two hours. The reaction was allowed to cool to room temperature and stirred for 16 hours. A precipitate formed. The mixture was filtered. The filtrate was concentrated in vacuo and the residue was slurried in ethyl acetate. The slurry was filtered on the same filter as the original filtration. The collected solids were washed with a portion on ethyl acetate and then dried under a stream of nitrogen to give methyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as a white solid (93 mg, 82%), 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (br. s., 1H) 11.16 (s, 1H) 7.55 (d, J=1.37 Hz, 1H) 7.38 (d, J=1.56 Hz, 1H) 3.80 (s, 3H).
Name
3,4-diamino-5-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5]([O-:7])=[O:6].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14].O1CCC[CH2:26]1>>[Cl:12][C:9]1[C:10]2[NH:11][C:13](=[O:14])[NH:1][C:2]=2[CH:3]=[C:4]([C:5]([O:7][CH3:26])=[O:6])[CH:8]=1

Inputs

Step One
Name
3,4-diamino-5-chlorobenzoate
Quantity
100 mg
Type
reactant
Smiles
NC=1C=C(C(=O)[O-])C=C(C1N)Cl
Step Two
Name
Quantity
89 mg
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
81 mg
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was continued at 60° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The slurry was filtered on the
FILTRATION
Type
FILTRATION
Details
same filter as the original filtration
WASH
Type
WASH
Details
The collected solids were washed with a portion on ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=CC2=C1NC(N2)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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